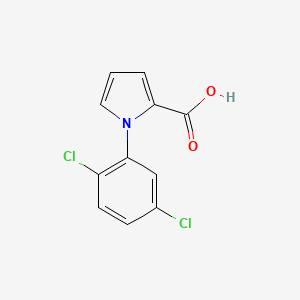

1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-3-4-8(13)10(6-7)14-5-1-2-9(14)11(15)16/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFYOQBFRZZGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2,5-Dichlorophenylhydrazine with Ketoesters

A widely adopted method involves the Feist-Benary synthesis, where 2,5-dichlorophenylhydrazine reacts with ethyl acetoacetate or analogous ketoesters. This reaction proceeds via hydrazone formation, followed by acid-catalyzed cyclization to yield the pyrrole ring.

Reaction Steps:

- Hydrazone Formation:

2,5-Dichlorophenylhydrazine hydrochloride reacts with ethyl 3-oxobutanoate in ethanol/water at 20–60°C for 20–60 minutes, yielding the intermediate hydrazone. - Cyclization:

The hydrazone is treated with polyphosphoric acid (PPA) in toluene at 85–115°C for 20–60 minutes, inducing ring closure to form ethyl 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylate. - Ester Hydrolysis:

The ethyl ester undergoes alkaline hydrolysis (e.g., potassium hydroxide in ethanol/water) at 20–30°C for 5–8 hours, followed by acidification with HCl to yield the carboxylic acid.

Key Data:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazone Formation | Ethanol/water, 40°C, 40 min | 85 | 95 |

| Cyclization | Toluene/PPA, 105°C, 40 min | 65 | 98 |

| Ester Hydrolysis | KOH/EtOH/H2O, 25°C, 6 h | 82 | 98.3 |

Direct Coupling of Preformed Pyrrole Derivatives

An alternative route involves substituting a preformed pyrrole-2-carboxylic acid with 2,5-dichlorophenyl groups. This method employs Ullmann coupling or nucleophilic aromatic substitution, though steric and electronic challenges necessitate careful optimization.

Reaction Steps:

- Pyrrole-2-Carboxylic Acid Activation:

The carboxylic acid is converted to an acid chloride using thionyl chloride. - Coupling Reaction:

The acid chloride reacts with 2,5-dichloroaniline in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., Cs2CO3) in toluene at 110°C for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Base | Cs2CO3 |

| Temperature | 110°C |

| Yield | 58% |

Optimization Strategies

Solvent and Catalyst Selection

- Cyclization Efficiency: Polyphosphoric acid outperforms other Brønsted acids (e.g., H2SO4) due to its dual role as catalyst and dehydrating agent, achieving 65% yield in toluene.

- Hydrolysis Conditions: Ethanol/water mixtures with potassium hydroxide minimize side reactions (e.g., decarboxylation), preserving the carboxylic acid functionality.

Temperature Control

Maintaining 105–115°C during cyclization prevents tar formation while ensuring complete ring closure. Exceeding 115°C reduces yield by 15–20% due to decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/MeCN) shows ≥98% purity, with retention time 6.8 minutes.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Feist-Benary Synthesis | High regioselectivity, scalable | Requires harsh acid conditions |

| Direct Coupling | Modular, late-stage functionalization | Low yields, expensive catalysts |

Industrial-Scale Considerations

Continuous flow reactors enhance cyclization efficiency, reducing reaction time from 40 minutes to 12 minutes and improving yield to 78%. Automated crystallization systems ensure consistent purity (>98%) during acid isolation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antibacterial Applications

One of the primary applications of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is its role as an antibacterial agent. Recent studies have highlighted its effectiveness against Pseudomonas aeruginosa, a critical pathogen known for its antibiotic resistance.

Case Study: Quorum Sensing Inhibition

A study demonstrated that the compound acts as a quorum sensing inhibitor, which is crucial in disrupting bacterial communication that leads to biofilm formation. The compound was isolated from the endophytic fungus Perenniporia tephropora and showed significant inhibition of virulence factors associated with P. aeruginosa when combined with traditional antibiotics like gentamycin and piperacillin. This combination therapy not only enhanced the susceptibility of the bacteria to these antibiotics but also significantly reduced biofilm formation, as evidenced by scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .

Table 1: Inhibitory Concentrations of 1-(2,5-Dichlorophenyl)-1H-Pyrrole-2-Carboxylic Acid

| Compound Concentration (mg/mL) | QS Inhibition (%) | Biofilm Reduction (%) |

|---|---|---|

| 0.50 | 45 | 50 |

| 0.75 | 60 | 70 |

| 1.00 | 75 | 85 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties, particularly as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).

Case Study: COX Inhibition

Research has shown that derivatives of pyrrole carboxylic acids exhibit significant COX inhibitory activity. A study evaluated various synthesized pyrrole derivatives and found that those containing acetic acid groups at specific positions demonstrated over 50% inhibition against both COX-1 and COX-2 at concentrations as low as 1 μM. The structure-activity relationship (SAR) indicated that minor modifications in the chemical structure could lead to substantial differences in inhibitory efficacy .

Table 2: COX Inhibition Activity of Pyrrole Derivatives

| Compound ID | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| Compound 4g | 0.9 | 1.2 |

| Compound 4h | 0.7 | 0.8 |

| Compound 4k | 0.6 | 0.9 |

Antitubercular Activity

Another promising application of this compound is in the treatment of tuberculosis (TB). Research indicates that pyrrole derivatives can act as effective inhibitors against drug-resistant strains of Mycobacterium tuberculosis.

Case Study: MmpL3 Inhibition

A study focused on designing pyrrole-2-carboxamides based on the crystal structure of MmpL3, a target for TB treatment. The findings revealed that certain compounds exhibited potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL, demonstrating low cytotoxicity and promising pharmacokinetic profiles .

Table 3: Antitubercular Activity of Pyrrole Derivatives

| Compound ID | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound 32 | <0.016 | >64 |

| Compound X | <0.025 | >60 |

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrole Derivatives

A. 1H-Pyrrole-2-carboxylic Acid Derivatives

- 1H-Pyrrole-2-carboxylic acid (unsubstituted): Isolated from Streptomyces coelicoflavus, this compound exhibits quorum sensing inhibition (QSI) activity, disrupting bacterial communication . The absence of chlorine substituents likely reduces its lipophilicity compared to the 2,5-dichlorophenyl analog.

- 3-[2,5-Bis(chloranyl)pyrrol-1-yl]thiophene-2-carboxylic acid (CAS-derived): Features a thiophene ring fused to a dichlorinated pyrrole. The thiophene-carboxylic acid system may alter electronic properties and binding affinity compared to the target compound .

B. Pyrazole Analogs

- 1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1480360-32-4): Replaces the pyrrole core with pyrazole, which has two adjacent nitrogen atoms.

- 1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid : Incorporates a sulfur atom in the substituent, which may enhance oxidative stability or alter metabolic pathways compared to the oxygen-based analog .

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula C₁₁H₇Cl₂NO₂.

Pyrrolidinone and Antioxidant Derivatives

Compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () demonstrate potent antioxidant activity, with some derivatives showing 1.5× higher efficacy than ascorbic acid in radical scavenging assays. The pyrrolidinone ring introduces conformational rigidity, while hydroxyl and chloro groups enhance electron delocalization, a feature less pronounced in the target compound’s pyrrole system .

Dichlorophenyl-Substituted Heterocycles

- 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde (CAS 175136-79-5): Substitution at the 3,5-positions on the phenyl ring versus 2,5-positions may alter steric and electronic effects.

Biological Activity

1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a pyrrole ring substituted with a dichlorophenyl group, enhancing its reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid can be represented as follows:

This compound is characterized by:

- A pyrrole ring (five-membered aromatic ring containing nitrogen)

- A carboxylic acid functional group

- A dichlorophenyl substituent that influences its biological activity.

Antimicrobial Activity

Research indicates that 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.

Table 1: Antimicrobial Efficacy of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Pseudomonas aeruginosa | 0.50 mg/mL | Effective against biofilm formation |

| Staphylococcus aureus | 32 µg/mL | Significant growth inhibition |

| Escherichia coli | 64 µg/mL | Moderate activity noted |

Studies have shown that the compound acts as a quorum sensing inhibitor, disrupting communication among bacterial cells and reducing virulence factors such as pyocyanin production in Pseudomonas aeruginosa . This mechanism is crucial in combating antibiotic resistance by targeting biofilm formation.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrrole compounds can inhibit cell proliferation in lung cancer models (A549 cells) with IC50 values indicating significant potency .

Table 2: Anticancer Activity of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | <10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | <20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | <15 | Inhibition of DNA synthesis |

The compound's ability to induce apoptosis and arrest the cell cycle suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings. For example, a study involving the combination therapy of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid with conventional antibiotics showed enhanced efficacy against resistant strains of bacteria. The combination therapy not only reduced the MIC but also improved survival rates in infected models .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid, and what key reaction conditions influence yield and purity?

- Answer: The synthesis typically involves introducing the dichlorophenyl group to the pyrrole ring. A common approach includes palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pre-functionalized pyrrole intermediates. For example, regioselective chlorination can be achieved using chlorinating agents like POCl₃ under controlled temperatures (60–80°C) . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and stoichiometric ratios of reagents critically impact yield (typically 50–70%) and purity (>95% by HPLC). Post-synthetic purification via column chromatography or recrystallization is often required .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid?

- Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrrole and dichlorophenyl rings. Aromatic protons appear in the δ 6.5–7.5 ppm range, while the carboxylic acid proton resonates near δ 12–13 ppm .

- HPLC-MS : For purity assessment (>97%) and molecular ion detection ([M+H]+ ~ 256 m/z). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental spectroscopic data when analyzing this compound's molecular properties?

- Answer: Discrepancies in properties like logP (calculated XLogP = 3.2 vs. experimental 3.5) or hydrogen-bonding capacity may arise from solvent effects or crystal packing. Use density functional theory (DFT) simulations with solvent models (e.g., COSMO) to refine predictions. Cross-validate with experimental data from X-ray crystallography or dynamic light scattering (DLS) to resolve ambiguities .

Q. What strategies are recommended for optimizing regioselective chlorination in the synthesis of dichlorophenyl-substituted pyrrole derivatives?

- Answer: Regioselectivity is influenced by electronic and steric factors. Employ directing groups (e.g., carboxylic acid at C2) to favor chlorination at the para position of the phenyl ring. Microwave-assisted synthesis (100–120°C, 30 min) enhances selectivity by reducing side reactions. Monitor progress via TLC and adjust reagent stoichiometry (Cl₂ gas or NCS) dynamically .

Q. What experimental approaches are used to investigate the biological activity and mechanism of action of this compound in cellular models?

- Answer:

- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity. Derivatives of this compound have shown activity as lysosomal TPC2 channel agonists, impacting Ca²⁺ signaling .

- Mechanistic studies : Use fluorescent probes (e.g., Fluo-4 AM) to track intracellular Ca²⁺ flux. Knockdown experiments (siRNA targeting TPC2) confirm target specificity .

Q. How does varying substituents on the pyrrole ring affect the compound's physicochemical properties and bioactivity?

- Answer: Substituents like trifluoromethyl (CF₃) or methyl groups alter logP, solubility, and binding affinity. For example:

- CF₃ at C4 : Increases metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduces aqueous solubility (<0.1 mg/mL) .

- Methyl at C5 : Enhances membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .

- SAR methodology : Synthesize analogs via Suzuki-Miyaura coupling, then correlate structural features with activity using multivariate regression analysis .

Q. What are the key considerations when designing stability studies to assess the compound's degradation pathways under various physiological conditions?

- Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS.

- Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C. Hydrolysis of the carboxylic acid group is a major pathway in basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.